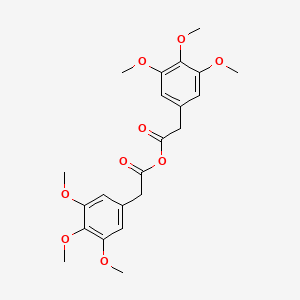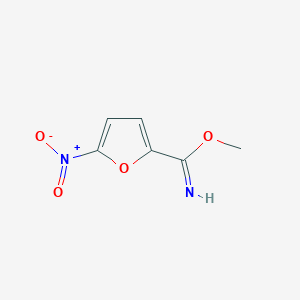![molecular formula C8H18N2O6Sn B14731942 [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) CAS No. 5072-80-0](/img/structure/B14731942.png)
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is an organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes dibutylstannanediyl groups and dioxo-lambda~5~-azane moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) typically involves the reaction of dibutyltin oxide with appropriate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to facilitate the formation of the desired compound, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state organotin compounds, while substitution reactions may yield new organotin derivatives with different ligands .
Scientific Research Applications
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways.
Industry: Used as a stabilizer in the production of plastics and as a biocide in antifouling paints.
Mechanism of Action
The mechanism of action of [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer effects. The specific pathways involved depend on the particular application and target organism .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin bis(2,4-pentanedionate): Another organotin compound with similar applications in catalysis and stabilization.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams and elastomers.
Dibutyltin oxide: A precursor for various organotin compounds and used as a catalyst in organic synthesis.
Uniqueness
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5072-80-0 |
|---|---|
Molecular Formula |
C8H18N2O6Sn |
Molecular Weight |
356.95 g/mol |
IUPAC Name |
[dibutyl(nitrooxy)stannyl] nitrate |
InChI |
InChI=1S/2C4H9.2NO3.Sn/c2*1-3-4-2;2*2-1(3)4;/h2*1,3-4H2,2H3;;;/q;;2*-1;+2 |
InChI Key |
QCLXXRKBTMHXDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


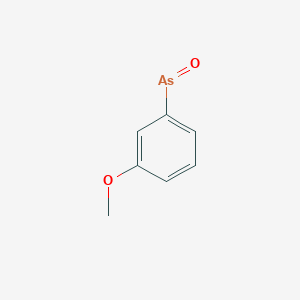


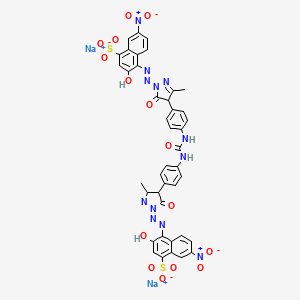
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)

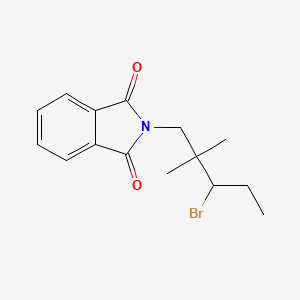
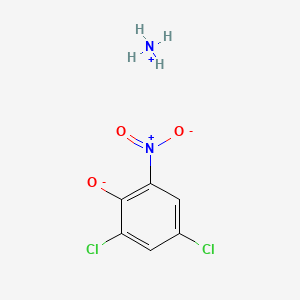
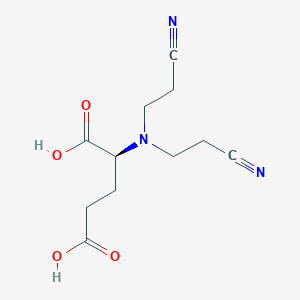
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)


